

# Commercial Availability and Suppliers of 4-Bromo-6-fluoroquinoline: A Technical Guide

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## Compound of Interest

Compound Name: **4-Bromo-6-fluoroquinoline**

Cat. No.: **B1289494**

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## Abstract

**4-Bromo-6-fluoroquinoline** is a key building block in medicinal chemistry, particularly recognized for its role as a crucial intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable scaffold in the development of targeted therapies. This technical guide provides a comprehensive overview of the commercial availability of **4-Bromo-6-fluoroquinoline**, a summary of its suppliers, detailed experimental protocols for its synthesis and common reactions, and an exploration of its application in the context of inhibiting the Indoleamine 2,3-dioxygenase 1 (IDO1) signaling pathway, a critical target in cancer immunotherapy.

## Commercial Availability and Suppliers

**4-Bromo-6-fluoroquinoline** is commercially available from a range of chemical suppliers catering to the research and development sector. The purity, available quantities, and pricing can vary among vendors. A summary of key suppliers and their offerings is presented below.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities	Price (USD)
Sigma-Aldrich	661463-17-8	C <sub>9</sub> H <sub>5</sub> BrFN	226.05	AldrichCPR	1 g	\$379.00 - \$541.00
Ossila	661463-17-8	C <sub>9</sub> H <sub>5</sub> BrFN	226.05	>98%	500 mg, 1 g, 2 g	Contact for pricing
Apollo Scientific	661463-17-8	C <sub>9</sub> H <sub>5</sub> BrFN	226.05	98%	250mg, 1g, 5g, 25g, 100g	£15.00 - £864.00
ChemicalBook	661463-17-8	C <sub>9</sub> H <sub>5</sub> BrFN	226.05	Varies by supplier	Varies by supplier	Varies by supplier
Fisher Scientific	661463-17-8	C <sub>9</sub> H <sub>5</sub> BrFN	226.05	Not specified	1 g	Contact for pricing
MySkinRecipes	661463-17-8	C <sub>9</sub> H <sub>5</sub> BrFN	226.05	95%	Contact for pricing	Contact for pricing
ChemUniverse	1416500-78-1 (for 4-BROMO-6-FLUOROISOCQUINOLINE)	C <sub>9</sub> H <sub>5</sub> BrFN	226.05	95%	50MG	\$297.00

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The AldrichCPR designation from Sigma-Aldrich indicates that the product is provided for early discovery research and analytical data is not collected by the supplier; the buyer is responsible for confirming identity and purity.

## Synthesis and Experimental Protocols

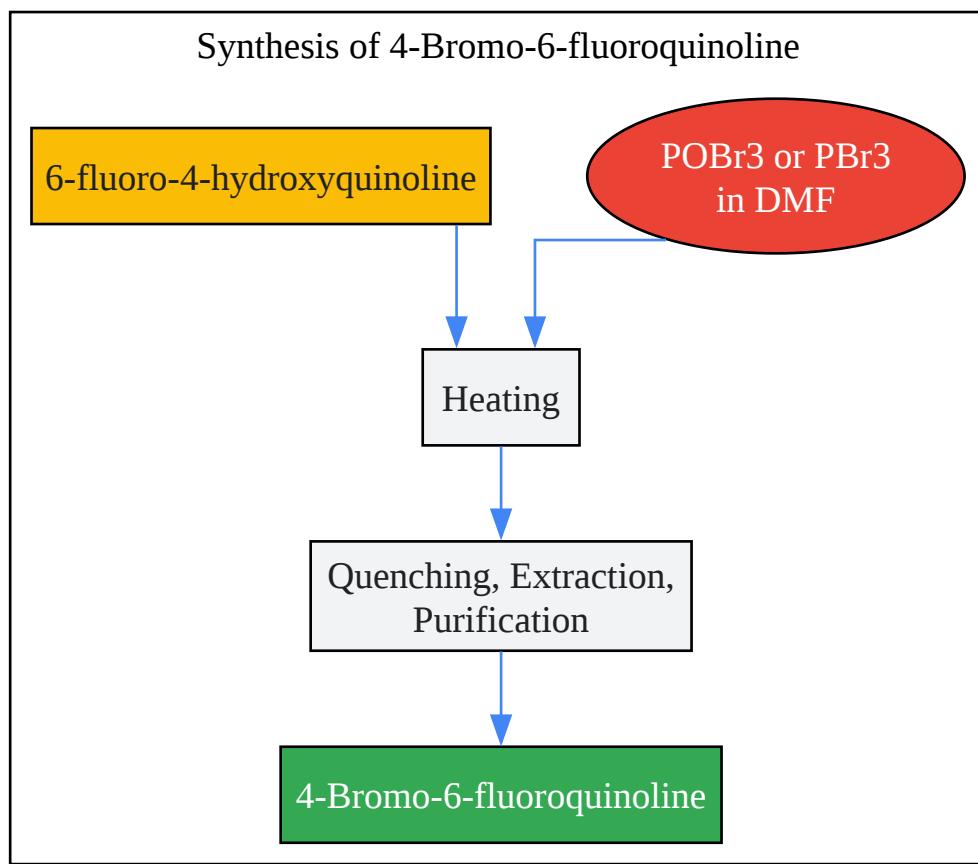
### Synthesis of 4-Bromo-6-fluoroquinoline

A common synthetic route to **4-Bromo-6-fluoroquinoline** involves the bromination of 6-fluoro-4-hydroxyquinoline.[1]

General Procedure:

To a solution of 6-fluoro-4-hydroxyquinoline (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), phosphorus oxybromide ( $\text{POBr}_3$ ) or another brominating agent is added. The reaction mixture is heated to facilitate the conversion. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization or column chromatography.

A specific patented procedure describes the following: To a solution of 4-hydroxy-6-fluoroquinoline (20 g, 122.58 mmol) in DMF (130 mL) heated to 60 °C was slowly added phosphorus tribromide (13 mL, 1.15 equiv.).[1] The reaction mixture was heated at 45 °C with stirring for 45 min.[1] After the reaction was completed, it was cooled to room temperature and the reaction solution was diluted with water (200 mL).[1] Subsequently,  $\text{Na}_2\text{CO}_3$  was slowly added until the pH of the reaction solution reached 10.[1] The precipitated solid product was collected by filtration.[1] The solid was dissolved in ethyl acetate (200 mL) and the solution was concentrated to dryness.[1] The residue was purified by column chromatography (eluent: ethyl acetate) to afford the target product **4-bromo-6-fluoroquinoline** as a pale yellow solid (22 g, 79% yield).[1]



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Synthetic pathway for **4-Bromo-6-fluoroquinoline**.

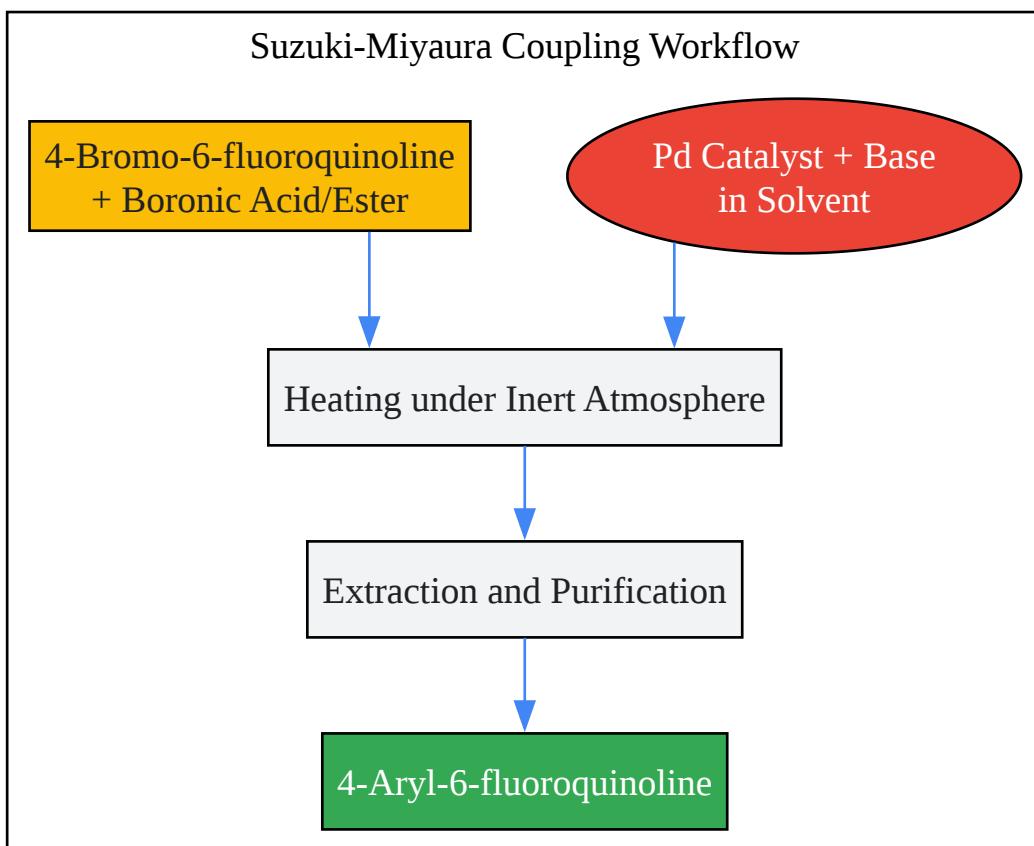
## Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of **4-Bromo-6-fluoroquinoline** is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.

### General Protocol:

A mixture of **4-Bromo-6-fluoroquinoline** (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ ), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ) in a suitable solvent system (e.g., dioxane/water, toluene) is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.



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General workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.

General Protocol:

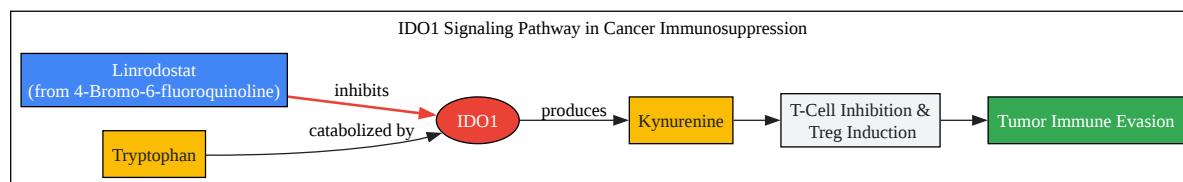
In an inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with **4-Bromo-6-fluoroquinoline** (1 equivalent), an amine (1.1-1.2 equivalents), a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g.,  $\text{NaOtBu}$ ,  $\text{Cs}_2\text{CO}_3$ ). An anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by filtration through celite, followed by extraction and purification.

## Application in Targeting the IDO1 Signaling Pathway

**4-Bromo-6-fluoroquinoline** is a critical starting material for the synthesis of linrodo stat, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).<sup>[2]</sup> IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurene pathway.<sup>[3]</sup>

In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of kynurene and its downstream metabolites.<sup>[4][5]</sup> This has profound immunosuppressive effects, including the inhibition of effector T-cell proliferation and function, and the induction of regulatory T-cells (Tregs).<sup>[4][6]</sup> By creating an immunosuppressive milieu, tumors can evade immune surveillance and destruction.<sup>[5]</sup>

Linrodo stat, synthesized from **4-Bromo-6-fluoroquinoline**, acts as an IDO1 inhibitor, blocking the conversion of tryptophan to kynurene.<sup>[7]</sup> This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurene.<sup>[8]</sup> The reversal of this immunosuppressive mechanism enhances the anti-tumor immune response, making IDO1 inhibitors a promising class of drugs for cancer immunotherapy, often used in combination with other immunotherapies like checkpoint inhibitors.<sup>[4]</sup>



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Inhibition of the IDO1 pathway by linrodo stat.

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